molecular formula C17H22N2 B13740077 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- CAS No. 34811-11-5

9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)-

Cat. No.: B13740077
CAS No.: 34811-11-5
M. Wt: 254.37 g/mol
InChI Key: CPAMWTMEYKUZNM-UHFFFAOYSA-N
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Description

9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- is a chemical compound belonging to the class of acridines. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an acridine core with a tetrahydro configuration and an N-(2-methylpropyl) substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-aminobenzonitrile in the presence of a catalyst such as zinc dichloride. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of advanced equipment and techniques is essential to maintain the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reactions typically occur under specific temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce tetrahydroacridine derivatives .

Scientific Research Applications

9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the concentration of acetylcholine at synapses, enhancing cholinergic function. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- lies in its specific substituent, which can influence its chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

34811-11-5

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

N-(2-methylpropyl)-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C17H22N2/c1-12(2)11-18-17-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)17/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3,(H,18,19)

InChI Key

CPAMWTMEYKUZNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

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